Dibenzyl(2-bromoethyl)amine hydrobromide
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Overview
Description
Dibenzyl(2-bromoethyl)amine hydrobromide is a chemical compound with the molecular formula C16H18BrN·HBr and a molecular weight of 385.14 g/mol . It is commonly used in organic synthesis and has various applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl(2-bromoethyl)amine hydrobromide can be synthesized through the reaction of dibenzylamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(2-bromoethyl)amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce amine derivatives .
Scientific Research Applications
Dibenzyl(2-bromoethyl)amine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzyl(2-bromoethyl)amine hydrobromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in modifying biomolecules and synthesizing new compounds .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the dibenzyl groups, making it less versatile in certain synthetic applications.
3-Bromopropylamine hydrobromide: Contains an additional carbon atom in the alkyl chain, which can affect its reactivity and applications.
Uniqueness
Dibenzyl(2-bromoethyl)amine hydrobromide is unique due to the presence of the dibenzyl groups, which enhance its reactivity and make it suitable for a broader range of chemical reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
N,N-dibenzyl-2-bromoethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN.BrH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALZSRJUWQEWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCBr)CC2=CC=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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